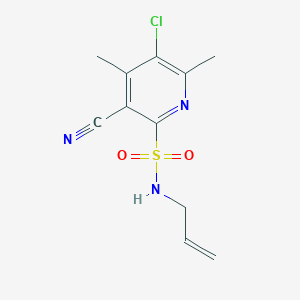![molecular formula C22H20N4O5S B11539240 2-Ethoxy-4-[(E)-({2-[(pyridin-4-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11539240.png)
2-Ethoxy-4-[(E)-({2-[(pyridin-4-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-[(E)-({2-[(pyridin-4-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate: is a fascinating compound with a molecular formula of
C19H18N4O4S
and a molecular weight of 398.4 g/mol. Its purity typically reaches 95%.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the use of boron reagents in a Suzuki–Miyaura coupling reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form the desired carbon–carbon bond. Boron reagents play a crucial role in this transformation, allowing for mild and functional group-tolerant conditions .
Reaction Conditions: The reaction conditions for the Suzuki–Miyaura coupling typically involve a palladium catalyst, a base (such as potassium carbonate), and a solvent (often DMF or toluene). The reaction proceeds under relatively mild temperatures, making it suitable for a wide range of substrates.
Industrial Production Methods: While specific industrial production methods may vary, the principles of Suzuki–Miyaura coupling remain relevant. Large-scale synthesis would likely involve optimization of reaction conditions, scalability, and purification processes.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants (such as KMnO₄), reducing agents (such as NaBH₄), and nucleophiles (such as amines).
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding thiol or saturated derivatives.
Scientific Research Applications
Chemistry: Researchers explore this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may inspire the development of novel reactions.
Biology and Medicine: In biology and medicine, investigations focus on its potential as a drug candidate. Researchers study its interactions with biological targets, pharmacokinetics, and therapeutic effects.
Industry: The compound’s properties may find applications in materials science, such as organic electronics or functional coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, modulating cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, further research could involve comparing its structure, reactivity, and applications with related molecules.
Properties
Molecular Formula |
C22H20N4O5S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(pyridine-4-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H20N4O5S/c1-2-30-18-12-15(5-6-17(18)31-22(29)19-4-3-11-32-19)13-25-26-20(27)14-24-21(28)16-7-9-23-10-8-16/h3-13H,2,14H2,1H3,(H,24,28)(H,26,27)/b25-13+ |
InChI Key |
PVOLGLIGXBINLU-DHRITJCHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11539184.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11539189.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539202.png)
![4-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11539206.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539210.png)
![Methyl 5-(2,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11539215.png)
![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11539221.png)
![N-(4-methylphenyl)-N'-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11539227.png)
![2-methyl-4-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11539231.png)
![N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11539233.png)
![2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11539246.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11539252.png)
